3-{6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl}propanoicacidhydrochloride
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Overview
Description
3-{6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl}propanoic acid hydrochloride is a chemical compound with the molecular formula C10H12N4O2·HCl.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl}propanoic acid hydrochloride typically involves the following steps:
Formation of the Triazolopyridazine Core: This is achieved through the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 6,8-dimethyl-1,2,4-triazole and a suitable pyridazine derivative can be catalyzed by acids or bases.
Introduction of the Propanoic Acid Moiety: The triazolopyridazine core is then reacted with a propanoic acid derivative, often under reflux conditions, to introduce the propanoic acid group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
3-{6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl}propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolopyridazine derivatives.
Scientific Research Applications
3-{6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl}propanoic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-{6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl}propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial activity. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-{6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl}acetic acid
- 3-{6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl}butanoic acid
Uniqueness
Compared to similar compounds, 3-{6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl}propanoic acid hydrochloride exhibits unique properties such as enhanced solubility and stability due to the presence of the hydrochloride group. Additionally, its specific structural features may confer distinct biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H13ClN4O2 |
---|---|
Molecular Weight |
256.69 g/mol |
IUPAC Name |
3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H12N4O2.ClH/c1-6-8(3-4-9(15)16)7(2)13-14-5-11-12-10(6)14;/h5H,3-4H2,1-2H3,(H,15,16);1H |
InChI Key |
ZMPOXMDSQNKCHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN2C1=NN=C2)C)CCC(=O)O.Cl |
Origin of Product |
United States |
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